tert-Butyl4,4-difluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate
Description
tert-Butyl 4,4-difluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate is a chemical compound with the molecular formula C14H24F2N2O2. It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom. This compound is used in various scientific research applications due to its unique chemical properties .
Properties
Molecular Formula |
C14H24F2N2O2 |
|---|---|
Molecular Weight |
290.35 g/mol |
IUPAC Name |
tert-butyl 4,4-difluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate |
InChI |
InChI=1S/C14H24F2N2O2/c1-12(2,3)20-11(19)18-8-5-13(6-9-18)10-14(15,16)4-7-17-13/h17H,4-10H2,1-3H3 |
InChI Key |
COALCRIOBPCBET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(CCN2)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl 4,4-difluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate involves several steps. One common method includes the reaction of a suitable amine with a difluorinated compound under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is formed. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity .
Chemical Reactions Analysis
tert-Butyl 4,4-difluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
tert-Butyl 4,4-difluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate is used in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use it to study the effects of fluorinated compounds on biological systems.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4,4-difluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
tert-Butyl 4,4-difluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate can be compared with other similar compounds such as:
tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate: This compound lacks the fluorine atoms, which can significantly alter its chemical properties and reactivity.
tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate: The presence of an oxygen atom in the ring structure can change its reactivity and potential applications. The uniqueness of tert-Butyl 4,4-difluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate lies in its difluorinated structure, which imparts specific chemical properties that are valuable in various research applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
